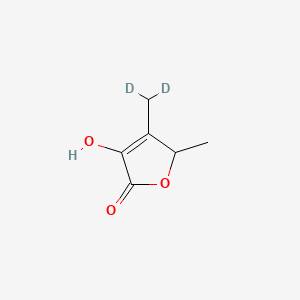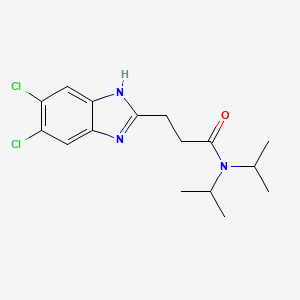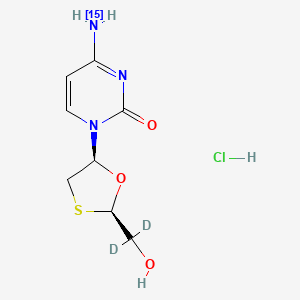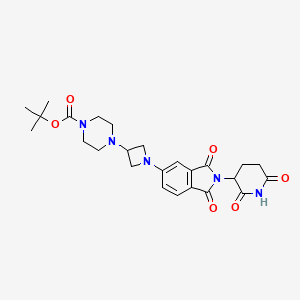
Antibacterial agent 196
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has demonstrated significant antifungal activity, particularly against Rhizoctonia solani, with an EC50 value of 0.46 μg/mL . The discovery and development of such compounds are crucial in the fight against bacterial and fungal infections, especially in the context of rising antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 196 involves the formation of the oxime ether structure within the coumarin derivative. The specific synthetic route and reaction conditions are detailed in the literature, which includes the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and adhering to industrial safety and environmental regulations.
化学反应分析
Types of Reactions: Antibacterial agent 196 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.
Reduction: The addition of hydrogen or removal of oxygen, which can also impact the compound’s properties.
Substitution: This involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield different coumarin derivatives, while substitution reactions could produce a variety of oxime ether-containing compounds.
科学研究应用
Antibacterial agent 196 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxime ether-containing coumarin derivatives.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Explored for its potential as an antifungal agent in treating infections caused by Rhizoctonia solani and other pathogens.
作用机制
The mechanism of action of antibacterial agent 196 involves its interaction with the fungal cell wall and mitochondria. The compound induces the sprawling growth of hyphae, distorts the outline of cell walls, and reduces the number of mitochondria in Rhizoctonia solani . This disruption of cellular structures and functions ultimately leads to the inhibition of fungal growth and activity.
相似化合物的比较
Coumarin Derivatives: Other coumarin derivatives with similar structures and antifungal activities.
Oxime Ether Compounds: Compounds containing oxime ether structures that exhibit antifungal or antibacterial properties.
Uniqueness: Antibacterial agent 196 is unique due to its specific combination of a coumarin backbone and an oxime ether functional group. This structural uniqueness contributes to its potent antifungal activity and distinguishes it from other similar compounds .
属性
分子式 |
C11H7Cl2NO3 |
|---|---|
分子量 |
272.08 g/mol |
IUPAC 名称 |
4,6-dichloro-3-[(E)-methoxyiminomethyl]chromen-2-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-14-5-8-10(13)7-4-6(12)2-3-9(7)17-11(8)15/h2-5H,1H3/b14-5+ |
InChI 键 |
KNNVCGARVUUHDE-LHHJGKSTSA-N |
手性 SMILES |
CO/N=C/C1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |
规范 SMILES |
CON=CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)







![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)



